Home > Products > Screening Compounds P113829 > Ethyl diatrizoate
Ethyl diatrizoate - 2168-75-4

Ethyl diatrizoate

Catalog Number: EVT-1551644
CAS Number: 2168-75-4
Molecular Formula: C13H13I3N2O4
Molecular Weight: 641.97 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl diatrizoate is an iodinated contrast agent primarily used in medical imaging. It is a derivative of diatrizoic acid, known for its high radiopacity, which enhances the contrast of structures during radiographic procedures such as X-rays and computed tomography scans. This compound is particularly effective for visualizing the gastrointestinal tract, blood vessels, and other internal structures, making it invaluable in diagnostic imaging and various scientific research applications.

Source

Ethyl diatrizoate is synthesized from diatrizoic acid through various chemical processes. The compound is commercially available and can be sourced from chemical suppliers specializing in laboratory reagents and contrast agents.

Classification

Ethyl diatrizoate falls under the category of radiopaque contrast media. Radiopaque agents are substances that do not allow X-rays or similar radiation to pass through, thus appearing white or light on radiographic images. This property makes ethyl diatrizoate crucial for enhancing the visibility of internal organs and structures during imaging procedures.

Synthesis Analysis

Methods

The synthesis of ethyl diatrizoate involves several steps, including the iodination of benzoic acid derivatives. The process typically includes:

  1. Nitration: Introduction of nitro groups to the aromatic ring.
  2. Reduction: Conversion of nitro groups to amines.
  3. Acetylation: Formation of acetamido derivatives.
  4. Iodination: Introduction of iodine atoms into the aromatic structure.
  5. Esterification: Final step where the ethyl group is introduced to form ethyl diatrizoate.

Technical Details

The synthesis requires controlled temperatures and specific catalysts to ensure high yield and purity. For industrial production, large-scale reactors are utilized, allowing precise control over reaction conditions and minimizing impurities through crystallization and filtration techniques .

Molecular Structure Analysis

Structure

Ethyl diatrizoate has a complex molecular structure characterized by multiple iodine atoms attached to a benzene ring. The general formula can be represented as C11H12I3N2O4C_{11}H_{12}I_3N_2O_4, indicating its composition includes carbon, hydrogen, iodine, nitrogen, and oxygen.

Data

  • Molecular Weight: Approximately 397.02 g/mol
  • Chemical Formula: C11H12I3N2O4
  • IUPAC Name: Ethyl 3,5-diacetamido-2,4,6-triiodobenzoate

This structure contributes to its effectiveness as a contrast agent due to the high electron density provided by the iodine atoms.

Chemical Reactions Analysis

Reactions

Ethyl diatrizoate can undergo various chemical reactions:

  • Oxidation: Can lead to iodinated by-products.
  • Reduction: May result in deiodinated aromatic compounds.
  • Substitution: Halogen substitution reactions can replace iodine with other halogens.

Technical Details

Common reagents involved in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Chlorine or bromine under controlled conditions.

The products formed depend on specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action for ethyl diatrizoate as a contrast agent involves its ability to absorb X-rays due to the presence of iodine atoms. When injected into the body, it enhances the contrast between different tissues during imaging procedures:

  1. Administration: Ethyl diatrizoate is injected into the bloodstream or directly into body cavities.
  2. Radiographic Imaging: The high electron density of iodine absorbs X-rays more than surrounding tissues.
  3. Visualization: This differential absorption allows for clearer images of internal structures.

Data supporting its effectiveness show significant improvements in image quality for various diagnostic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear to yellowish liquid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Can participate in electrophilic aromatic substitution due to its electron-rich nature from the iodine substituents.

Relevant analyses indicate that ethyl diatrizoate maintains its properties under standard storage conditions but should be handled with care due to potential reactivity with strong oxidizers .

Applications

Ethyl diatrizoate has diverse applications across multiple fields:

  • Medical Imaging: Primarily used as a contrast agent in X-ray and computed tomography scans to visualize internal organs and detect abnormalities.
  • Scientific Research:
    • In chemistry, it serves as a model compound for studies on iodinated aromatic compounds.
    • In biology, it enhances cellular imaging studies by improving contrast in microscopy techniques.
  • Industrial Use: Employed in developing new radiopaque materials and contrast agents for improved imaging technologies .
Introduction to Ethyl Diatrizoate

Chemical Identity and Structural Characteristics

Ethyl diatrizoate (chemical name: ethyl 3,5-bis(acetylamino)-2,4,6-triiodobenzoate) features a triiodinated benzene ring as its fundamental structural framework. The molecule positions three heavy iodine atoms (atomic number 53) at the 2, 4, and 6 positions, creating an electron-dense core essential for X-ray attenuation. At positions 3 and 5, acetamido groups (-NHCOCH₃) enhance hydrophilicity and influence molecular packing. The critical ethyl ester moiety at position 1 (-COOCH₂CH₃) differentiates it from conventional diatrizoate salts (e.g., sodium diatrizoate or meglumine diatrizoate), replacing the ionizable carboxylic acid group with a hydrophobic ester functionality [1] [7].

The molecular formula of ethyl diatrizoate is C₁₁H₁₁I₃N₂O₄, with a molecular weight of 637.93 g/mol. This molecular architecture yields several important physicochemical properties:

  • Crystallinity: The molecule forms stable rhombic crystals with defined lattice parameters, facilitating nanocrystal engineering
  • Hydrophobicity: LogP increases significantly compared to ionic diatrizoates, reducing aqueous solubility
  • Electron density: High mass attenuation coefficient (approximately 25.42 cm²/g at 60 keV) due to 59.7% iodine content
  • Thermal stability: Decomposition occurs around 189-193°C without melting

Table 1: Comparative Properties of Diatrizoate Derivatives

PropertyEthyl DiatrizoateSodium DiatrizoateMeglumine Diatrizoate
Molecular FormulaC₁₁H₁₁I₃N₂O₄C₁₁H₈I₃N₂O₄NaC₁₁H₈I₃N₂O₄·C₇H₁₇NO₅
Molecular Weight637.93 g/mol635.89 g/mol809.13 g/mol
Iodine Content59.7%59.9%47.1%
Water Solubility<0.1 mg/mL>600 mg/mL>500 mg/mL
Key Functional GroupEthyl esterCarboxylate saltCarboxylate salt

The spatial arrangement of iodine atoms creates optimal X-ray absorption characteristics, with K-shell binding energy at 33.2 keV—directly within the range of diagnostic X-ray energies (60-80 kVp). The planar configuration of the benzene ring allows dense molecular packing in crystalline form, contributing to the high radiopacity observed in nanocrystalline formulations. Unlike ionic diatrizoates that dissociate in solution, ethyl diatrizoate remains a intact molecule, eliminating concerns about osmolality-related effects that plague conventional ionic contrast agents [1] [5].

Historical Development in Radiographic Contrast Media

The development of ethyl diatrizoate represents an evolutionary step in the contrast agent timeline that began with inorganic iodide salts in the 1920s. Early ionic iodides demonstrated severe toxicity, leading to the development of organic triiodinated compounds starting with the introduction of diatrizoate in the mid-1950s. The original diatrizoic acid molecule was initially commercialized as sodium or meglumine salts (Hypaque, Renografin, Gastrografin), classified as high-osmolar contrast media (HOCM) with osmolality 5-8 times greater than plasma. These formulations revolutionized diagnostic radiology but carried significant adverse effects related to their hypertonicity [1] [5] [8].

The ethyl ester innovation emerged as a strategic response to limitations of conventional ionic agents. By esterifying the carboxylic acid group, chemists created a molecule with fundamentally different solution behavior. While early ionic diatrizoates were designed for water solubility, ethyl diatrizoate was engineered for controlled insolubility. This property made it particularly valuable for specialized applications where prolonged tissue coating or controlled release was desirable. Historical records show ethyl diatrizoate gained early adoption in hysterosalpingography and bronchography where its persistence provided enhanced imaging windows [3] [5].

The timeline of key developments includes:

  • 1920s: Discovery of iodine's radiographic properties; sodium iodide first used clinically
  • 1950s: Introduction of triiodobenzoic acid derivatives; diatrizoic acid patented
  • 1957: First commercial diatrizoate salts (Hypaque sodium)
  • 1960s: Development of ester derivatives including ethyl diatrizoate
  • 1970s: Ethyl diatrizoate employed in oil-based formulations for lymphography
  • 1990s: Recognition of nanocrystalline potential for contrast agents

Table 2: Evolution of Iodinated Contrast Media

GenerationTime PeriodRepresentative AgentsOsmolality (mOsm/kg)
First (HOCM)1950-1970Sodium diatrizoate, Diatrizoate meglumine1500-2000
Low Osmolar (LOCM)1970-1990Iohexol, Iopamidol500-700
Iso-osmolar (IOCM)1990-PresentIodixanol290
Nanocrystalline Forms2000-PresentEthyl diatrizoate nanocrystalsN/A (suspension)

The nanotechnology revolution in the early 2000s sparked renewed interest in ethyl diatrizoate. Its inherent crystallinity and hydrophobicity made it an ideal candidate for nanocrystal formulations. This historical progression demonstrates how strategic molecular modifications of established compounds can unlock new applications decades after their initial discovery [1] [6].

Significance in Nanocrystalline Drug Delivery Systems

Ethyl diatrizoate has emerged as a model compound for nanocrystalline contrast agents due to its favorable crystalline properties and high iodine density. In nanocrystalline form, typically ranging from 100-400 nm, ethyl diatrizoate particles exhibit enhanced dissolution kinetics while maintaining prolonged vascular persistence. This combination addresses a fundamental limitation in contrast-enhanced imaging: achieving both immediate contrast enhancement and sustained imaging windows. The nanocrystals provide approximately 1.8 times greater contrast-to-noise ratio per unit iodine compared to conventional molecular agents at equivalent concentrations [2] [6].

The surface engineering of ethyl diatrizoate nanocrystals enables sophisticated functionality. Stabilizers such as polysorbate 80, poloxamer 188, or polyethylene glycol (PEG) chains can be adsorbed onto crystal surfaces, providing both colloidal stability and functional handles for further modification. The high surface area to volume ratio (typically 40-80 m²/g for 200 nm crystals) facilitates dense ligand conjugation. Research demonstrates that active targeting ligands including peptides, antibodies, or small molecules can be attached to achieve tissue-specific accumulation. For instance, folate-conjugated ethyl diatrizoate nanocrystals show 3.7-fold increased accumulation in folate receptor-positive tumors compared to non-targeted nanocrystals [6].

Key advantages in drug delivery systems include:

  • Drug Loading Capacity: 100% API content versus <20% in polymeric/lipid nanoparticles
  • Synthetic Simplicity: Bottom-up precipitation avoids complex purification
  • Biological Fate: Degrades to naturally cleared diatrizoate components
  • Stability Profile: Resists Ostwald ripening better than amorphous nanosuspensions

The freeze-drying compatibility of ethyl diatrizoate nanocrystals makes them particularly valuable for clinical applications. Studies demonstrate that cryoprotectants like trehalose preserve particle size distribution (PDI <0.2) after lyophilization and reconstitution. This enables formulation of stable powders that can be reconstituted immediately before administration, circumventing stability challenges associated with aqueous nanosuspensions. Accelerated stability testing shows minimal increase in mean particle size (<15%) after 6 months at 25°C when properly stabilized [2] [6].

In combination therapy approaches, ethyl diatrizoate nanocrystals serve dual diagnostic and therapeutic roles. The crystalline matrix can incorporate chemotherapeutic agents during antisolvent precipitation, creating theranostic hybrids. For example, paclitaxel-loaded ethyl diatrizoate nanocrystals demonstrate simultaneous tumor contrast enhancement and controlled drug release over 72 hours. This convergence of diagnostic and therapeutic functions represents the cutting edge of nanomedicine design, positioning ethyl diatrizoate at the forefront of contrast agent innovation [6].

Table 3: Ethyl Diatrizoate Nanocrystal Formulation Characteristics

ParameterTypical RangeSignificance
Particle Size100-400 nmAvoids RES clearance; enables EPR effect
Zeta Potential-15 to -30 mVIndicates colloidal stability
Drug Loading>95% (w/w)Minimizes excipient burden
Iodine Density2.4 g/cm³Higher attenuation than iodine solutions
Stabilizer Content0.5-5% (w/w)Maintains particle dispersion
Reconstitution Time<60 secondsClinical convenience

Properties

CAS Number

2168-75-4

Product Name

Ethyl diatrizoate

IUPAC Name

ethyl 3,5-diacetamido-2,4,6-triiodobenzoate

Molecular Formula

C13H13I3N2O4

Molecular Weight

641.97 g/mol

InChI

InChI=1S/C13H13I3N2O4/c1-4-22-13(21)7-8(14)11(17-5(2)19)10(16)12(9(7)15)18-6(3)20/h4H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

OBISGMNJKBVZBT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I

Synonyms

ethyl diatrizoate
WIN 8883
WIN-8883

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.